Cas no 1006479-76-0 (3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol)

3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol is a versatile organic compound featuring a pyrazolyl group and difluoromethyl substituents. This compound exhibits excellent stability and reactivity, making it ideal for various synthetic applications. Its unique structure allows for facile modifications, enhancing its potential in pharmaceutical and agrochemical research. The presence of the difluoromethyl groups contributes to increased lipophilicity, facilitating its solubility in organic solvents.
3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol structure
1006479-76-0 structure
Product name:3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol
CAS No:1006479-76-0
MF:C8H10F4N2O
MW:226.171415805817
MDL:MFCD06804888
CID:3059827
PubChem ID:19621852

3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-Bis-difluoromethyl-pyrazol-1-yl)-propan-1-ol
    • 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol
    • AKOS000312158
    • EN300-230187
    • GQB47976
    • 1006479-76-0
    • 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]propan-1-ol
    • BBL040249
    • STK350067
    • CS-0266522
    • 3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
    • 3-(3,5-Bis(difluoromethyl)-1h-pyrazol-1-yl)propan-1-ol
    • MDL: MFCD06804888
    • Inchi: InChI=1S/C8H10F4N2O/c9-7(10)5-4-6(8(11)12)14(13-5)2-1-3-15/h4,7-8,15H,1-3H2
    • InChI Key: GALCQAUCNYMUQV-UHFFFAOYSA-N
    • SMILES: C(CN1C(=CC(=N1)C(F)F)C(F)F)CO

Computed Properties

  • Exact Mass: 226.07292560Da
  • Monoisotopic Mass: 226.07292560Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.1Ų

3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230187-0.25g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
0.25g
$238.0 2024-06-20
Enamine
EN300-230187-0.5g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
0.5g
$376.0 2024-06-20
Enamine
EN300-230187-1.0g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
1.0g
$482.0 2024-06-20
Enamine
EN300-230187-1g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
1g
$482.0 2023-09-15
Ambeed
A1073853-5g
3-[3,5-Bis(difluoromethyl)-1h-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
5g
$1114.0 2024-04-26
Enamine
EN300-230187-0.1g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
0.1g
$167.0 2024-06-20
Enamine
EN300-230187-5.0g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
5.0g
$1279.0 2024-06-20
Enamine
EN300-230187-5g
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
5g
$1279.0 2023-09-15
Ambeed
A1073853-1g
3-[3,5-Bis(difluoromethyl)-1h-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
1g
$384.0 2024-04-26
A2B Chem LLC
AJ05508-50mg
3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
1006479-76-0 95%
50mg
$332.00 2024-04-20

Additional information on 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol

Professional Introduction to 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol (CAS No. 1006479-76-0)

3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1006479-76-0, belongs to a class of molecules that exhibit remarkable potential in various biological and chemical applications. The unique structural features of this compound, particularly the presence of difluoromethyl groups and a pyrazol moiety, make it a compelling candidate for further exploration in medicinal chemistry.

The compound's molecular structure consists of a propan-1-ol backbone substituted with two difluoromethyl groups at the 3rd and 5th positions, connected to a pyrazol-1-yl group. This arrangement confers distinct electronic and steric properties that are highly valuable in the design of novel therapeutic agents. The difluoromethyl groups are known to enhance metabolic stability and binding affinity, while the pyrazol ring provides a versatile scaffold for further functionalization.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural motifs present in 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol align well with these therapeutic targets. For instance, the pyrazol scaffold is frequently employed in the design of kinase inhibitors, which play a crucial role in cancer therapy. Additionally, the difluoromethyl groups can improve pharmacokinetic properties, making this compound an attractive lead for drug discovery.

Recent studies have highlighted the potential of fluorinated compounds in enhancing drug efficacy and bioavailability. The introduction of fluorine atoms into molecular structures often leads to increased lipophilicity and reduced metabolic degradation. In the case of 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol, the dual presence of these groups suggests that it may exhibit superior pharmacokinetic profiles compared to its non-fluorinated counterparts. This has prompted researchers to investigate its potential as a scaffold for developing new therapeutic agents.

The compound's unique structural features also make it a promising candidate for use in materials science and advanced chemical synthesis. The combination of a rigid aromatic ring system with flexible aliphatic chains provides a balance between stability and reactivity, enabling diverse chemical modifications. This versatility has opened up new avenues for exploring its applications in catalysis, polymer science, and other advanced materials.

In conclusion, 3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol (CAS No. 1006479-76-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural composition, featuring both difluoromethyl groups and a pyrazol moiety, positions it as a valuable tool for developing novel therapeutic agents. The growing body of research on fluorinated compounds further underscores its importance as a lead compound for drug discovery. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in advancing both medicinal chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:1006479-76-0)3-3,5-bis(difluoromethyl)-1H-pyrazol-1-ylpropan-1-ol
A1096867
Purity:99%/99%
Quantity:1g/5g
Price ($):346.0/1003.0